

Timepidium bromide enantiomeric separation capillary electrophoresis

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Compound Focus: Timepidium Bromide

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CE Method for Timepidium Bromide Enantioseparation

The foundational method for the chiral separation of **Timepidium bromide** uses Capillary Zone Electrophoresis with cyclodextrins (CD-CZE) [1].

- **Chiral Selector:** Heptakis(2,6-di-O-methyl)- β -cyclodextrin (DM- β -CD) [1].
- **Background Electrolyte:** Phosphate buffer at **pH 2.5** [1].
- **Capillary:** Uncoated fused-silica [1].
- **Detection:** UV detection at **210 nm** [1].

Under these conditions, **Timepidium bromide** was successfully enantioseparated. The study concluded that the CE method was superior for optical purity testing compared to HPLC methods available at the time [1].

Application and Comparative Context

The following table summarizes the role of this CE method within the broader context of chiral drug analysis as presented in the research.

Aspect	Description
Primary Application	Optical purity testing of Timepidium bromide [1].
Compared Technique	High-Performance Liquid Chromatography (HPLC) with chiral stationary phases [1].
Advantage of CE	CE was selected over HPLC for optical purity testing due to its superior performance for this specific application [1].
Method Validation	The original research states that validation results confirmed the method's usefulness for quality control [1].

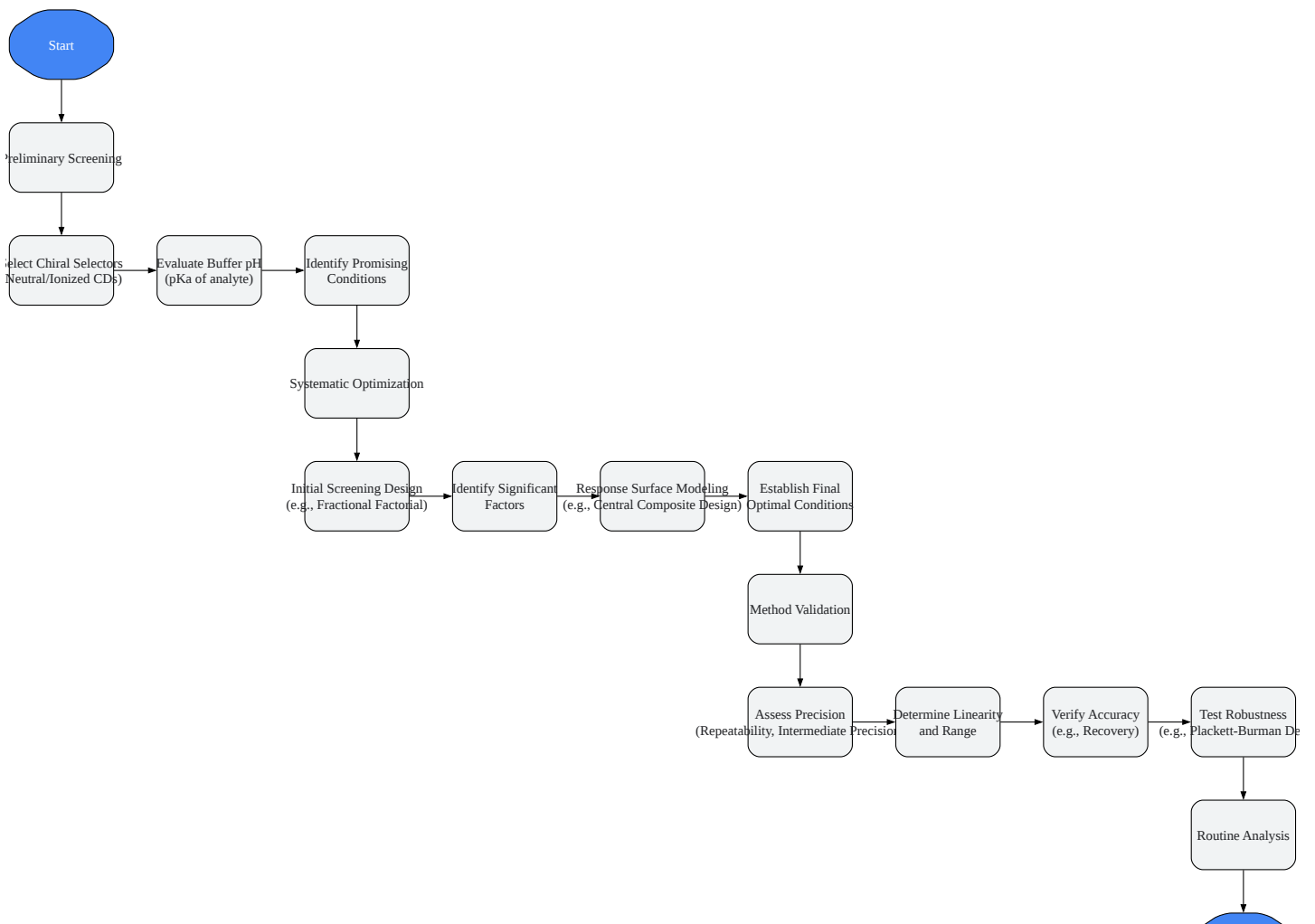
Current Best Practices in Chiral CE

While specific validation data for **Timepidium bromide** is unavailable in the search results, current literature on chiral CE for pharmaceuticals emphasizes rigorous method development and validation [2]. A modern approach, as demonstrated with drugs like Mexiletine, would likely involve [3]:

- **Systematic Screening** of different neutral and charged cyclodextrins at various pH levels to find the optimal chiral selector.
- **Advanced Optimization** using Design of Experiments (DoE) rather than a one-factor-at-a-time approach to efficiently identify significant parameters and establish robust separation conditions [3].
- **Comprehensive Validation** of the analytical method for parameters such as precision, linearity, accuracy, and robustness before implementation in quality control [2] [3].

A Modern Protocol Workflow

The diagram below outlines a modern, systematic workflow for developing and validating a chiral CE method, based on current practices.



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Important Limitations and Recommendations

Please be aware that the specific data for **Timepidium bromide** is from a 1995 publication [1]. CE technology, available chiral selectors, and analytical validation standards have advanced significantly since then.

For a current project, I recommend:

- **Consulting the primary literature** for any recent studies on **Timepidium bromide** or structurally similar compounds.
- **Using the established conditions** (DM- β -CD, pH 2.5) as a starting point for method development using modern instruments and materials.
- **Incorporating Quality by Design (QbD) principles** and statistical DoE, as illustrated in the workflow, to ensure your method is robust, reliable, and fit-for-purpose [3].

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References

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To cite this document: Smolecule. [Timepidium bromide enantiomeric separation capillary electrophoresis]. Smolecule, [2026]. [Online PDF]. Available at:

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